

An In-Depth Technical Guide to 5-Bromo-3-chloro-2-methoxypyridine

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Compound of Interest

Compound Name: 5-Bromo-3-chloro-2-methoxypyridine

Cat. No.: B1372687

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For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Halogenated Pyridine Building Block

5-Bromo-3-chloro-2-methoxypyridine, identified by the CAS number 848366-28-9, is a halogenated pyridine derivative that has emerged as a critical building block in synthetic organic chemistry.^{[1][2][3]} Its unique trifunctionalized structure, featuring bromine, chlorine, and methoxy substituents on the pyridine ring, offers a versatile platform for the synthesis of complex molecules. This guide provides a comprehensive overview of its properties, synthesis, reactivity, and applications, with a focus on its utility in pharmaceutical and agrochemical research.

The strategic placement of two distinct halogen atoms—bromine at the 5-position and chlorine at the 3-position—allows for selective functionalization through a variety of cross-coupling and nucleophilic substitution reactions. The methoxy group at the 2-position influences the electronic properties and reactivity of the pyridine ring, making this compound a valuable intermediate for creating diverse molecular scaffolds.^[1]

Physicochemical Properties

A thorough understanding of the physicochemical properties of **5-Bromo-3-chloro-2-methoxypyridine** is essential for its effective use in synthesis and for ensuring safe handling and storage.

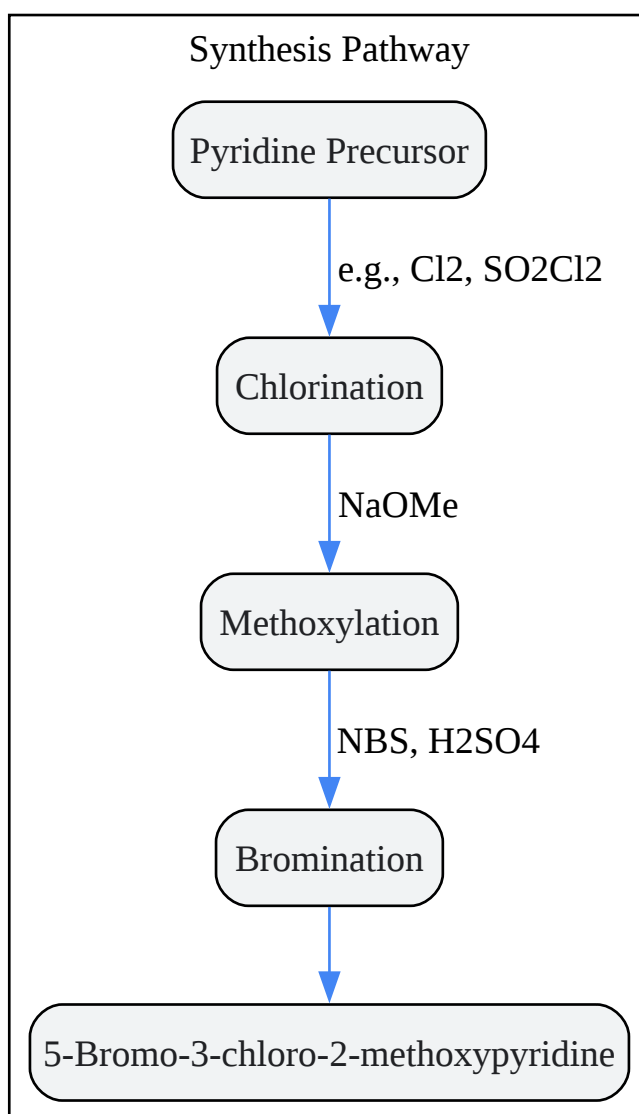
Property	Value	Reference
CAS Number	848366-28-9	[1][2][3]
Molecular Formula	C ₆ H ₅ BrClNO	[1][4]
Molecular Weight	222.47 g/mol	[1][4]
Appearance	White to pale yellow solid	[1]
Purity	≥98% (GC)	[1]
Storage Conditions	0-8°C	[1]
IUPAC Name	5-bromo-3-chloro-2-methoxypyridine	[3]
Synonyms	2-Methoxy-3-chloro-5-bromopyridine	[1]

Synthesis and Mechanistic Considerations

The synthesis of substituted pyridines often involves multi-step sequences. While specific, detailed synthetic routes for **5-Bromo-3-chloro-2-methoxypyridine** are not extensively published in peer-reviewed journals, a general understanding can be derived from analogous preparations of halogenated pyridines. A plausible synthetic strategy would involve the sequential halogenation and methoxylation of a suitable pyridine precursor.

For instance, a related compound, 5-bromo-2-chloro-4-methoxypyridine, is synthesized by the bromination of 2-chloro-4-methoxypyridine using N-bromosuccinimide (NBS) in concentrated sulfuric acid.[5] This suggests that a similar electrophilic bromination could be a key step in the synthesis of **5-Bromo-3-chloro-2-methoxypyridine**.

Illustrative Synthetic Workflow:



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Caption: A generalized synthetic workflow for **5-Bromo-3-chloro-2-methoxypyridine**.

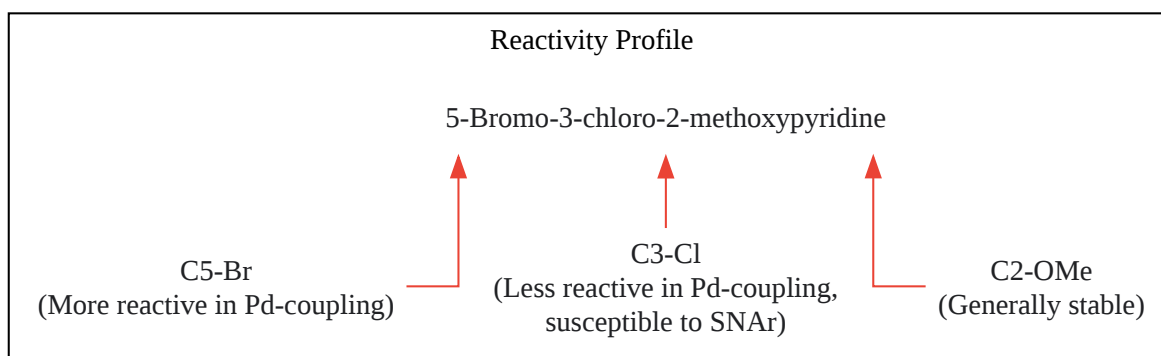
Chemical Reactivity and Key Transformations

The reactivity of **5-Bromo-3-chloro-2-methoxypyridine** is primarily dictated by the differential reactivity of its two halogen substituents in metal-catalyzed cross-coupling reactions. Generally, the C-Br bond is more reactive than the C-Cl bond in palladium-catalyzed reactions such as Suzuki, Heck, and Sonogashira couplings. This selectivity allows for the sequential introduction of different functional groups at the 5- and 3-positions.

Key Reaction Classes:

- **Palladium-Catalyzed Cross-Coupling Reactions:** These are powerful methods for forming carbon-carbon and carbon-heteroatom bonds. The bromine at the 5-position serves as a versatile handle for introducing aryl, heteroaryl, alkyl, and alkynyl groups.
- **Nucleophilic Aromatic Substitution (S_NAr):** The electron-deficient nature of the pyridine ring, further enhanced by the presence of two halogen atoms, facilitates S_NAr reactions. While the methoxy group is generally stable, the chlorine at the 3-position can be displaced by strong nucleophiles under specific conditions.

Diagram of Reactivity Sites:



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Caption: Reactivity sites of **5-Bromo-3-chloro-2-methoxypyridine**.

Applications in Research and Development

The unique structural features of **5-Bromo-3-chloro-2-methoxypyridine** make it a valuable intermediate in several areas of chemical research, particularly in the synthesis of bioactive molecules.

Pharmaceutical and Medicinal Chemistry

This compound serves as a key building block in the synthesis of novel pharmaceutical agents. [1] The pyridine scaffold is a common motif in many approved drugs, and the ability to selectively functionalize the 3- and 5-positions allows for the creation of diverse libraries of compounds for drug discovery programs.[6] It is particularly utilized in the development of anti-inflammatory and anti-cancer agents.[1][7]

Agrochemical Synthesis

In the field of agricultural chemistry, **5-Bromo-3-chloro-2-methoxypyridine** is employed in the formulation of new crop protection agents.[1] Its structure can be incorporated into herbicides and fungicides to enhance their efficacy and selectivity.[7][8]

Materials Science

The compound also finds applications in material science, where it can be used to modify the properties of polymers or to create novel coatings with enhanced durability and resistance.[1][7]

Spectroscopic Characterization

Structural elucidation and purity assessment of **5-Bromo-3-chloro-2-methoxypyridine** are typically performed using standard spectroscopic techniques. While a comprehensive, publicly available dataset is limited, expected spectral data can be predicted based on its structure and data from analogous compounds.

Expected Spectroscopic Data:

Technique	Expected Features
^1H NMR	Two aromatic protons in the pyridine ring region (singlets or doublets) and a singlet for the methoxy group protons.
^{13}C NMR	Six distinct carbon signals, including those for the halogen- and methoxy-substituted carbons, and the unsubstituted aromatic carbons.
Mass Spectrometry	A molecular ion peak with a characteristic isotopic pattern due to the presence of bromine and chlorine.

Experimental Protocol for NMR Analysis:

- **Sample Preparation:** Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl_3 , DMSO-d_6) in a 5 mm NMR tube.[\[9\]](#)
- **^1H NMR Acquisition:** Acquire the spectrum using a standard pulse sequence. Typical parameters include a $30\text{-}45^\circ$ pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.[\[9\]](#)
- **^{13}C NMR Acquisition:** Acquire the spectrum using a proton-decoupled pulse sequence. Due to the low natural abundance of ^{13}C , a larger number of scans (e.g., 1024-4096) and a longer relaxation delay (2-10 seconds) are typically required.[\[9\]](#)

Safety, Handling, and Storage

As with any chemical reagent, proper safety precautions must be observed when handling **5-Bromo-3-chloro-2-methoxypyridine**.

Hazard Identification:

- Causes skin irritation.[\[3\]](#)[\[10\]](#)
- Causes serious eye irritation.[\[3\]](#)[\[10\]](#)

- May cause respiratory irritation.[3]
- Harmful if swallowed.[3]

Recommended Handling Procedures:

- Work in a well-ventilated area, preferably in a chemical fume hood.[11][12]
- Wear appropriate personal protective equipment (PPE), including safety glasses or goggles, chemical-resistant gloves, and a lab coat.[10][11][12]
- Avoid breathing dust, fumes, gas, mist, vapors, or spray.[12]
- Wash hands thoroughly after handling.[10][11]

Storage:

- Store in a tightly closed container in a cool, dry, and well-ventilated place.[11][13]
- The recommended storage temperature is between 0-8°C.[1]

First Aid Measures:

- In case of eye contact: Immediately rinse with plenty of water for at least 15 minutes.[11][12]
- In case of skin contact: Wash off with soap and plenty of water.[10][11]
- If inhaled: Move the person into fresh air.[11][12]
- If swallowed: Rinse mouth with water. Do not induce vomiting.[14]

Always consult the Safety Data Sheet (SDS) for the most current and detailed safety information.

Conclusion

5-Bromo-3-chloro-2-methoxypyridine is a highly valuable and versatile building block for synthetic chemists. Its unique substitution pattern allows for selective and diverse functionalization, making it an important intermediate in the development of new

pharmaceuticals, agrochemicals, and advanced materials. A thorough understanding of its properties, reactivity, and safe handling procedures is crucial for its effective and responsible use in research and development.

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